molecular formula C15H17NO3 B12929403 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline

2,4-Dimethoxy-N-(2-methoxyphenyl)aniline

Cat. No.: B12929403
M. Wt: 259.30 g/mol
InChI Key: VCXYJAXBCZANTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N-(2-methoxyphenyl)aniline: is an organic compound with the molecular formula C16H17NO3 It is a derivative of aniline, where the aniline core is substituted with methoxy groups at the 2 and 4 positions, and an additional methoxyphenyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline typically involves the reaction of 2,4-dimethoxyaniline with 2-methoxybenzaldehyde under acidic or basic conditions to form a Schiff base, followed by reduction to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups in 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline can undergo oxidation to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline is used as a building block in organic synthesis. It can be employed in the preparation of dyes, pigments, and other complex organic molecules.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving methoxy-substituted anilines.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a stable framework for these interactions, allowing the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

    2,4-Dimethoxyaniline: A simpler derivative with only two methoxy groups on the aniline ring.

    4,4’-Dimethoxydiphenylamine: Another related compound with methoxy groups on both aromatic rings.

Uniqueness: 2,4-Dimethoxy-N-(2-methoxyphenyl)aniline is unique due to the presence of an additional methoxyphenyl group attached to the nitrogen atom, which enhances its chemical reactivity and potential applications. This structural feature distinguishes it from simpler aniline derivatives and provides additional sites for functionalization and interaction with molecular targets.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2,4-dimethoxy-N-(2-methoxyphenyl)aniline

InChI

InChI=1S/C15H17NO3/c1-17-11-8-9-13(15(10-11)19-3)16-12-6-4-5-7-14(12)18-2/h4-10,16H,1-3H3

InChI Key

VCXYJAXBCZANTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC=CC=C2OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.